molecular formula C21H20ClN3O5 B10828539 Sgc-ubd253

Sgc-ubd253

Cat. No.: B10828539
M. Wt: 429.9 g/mol
InChI Key: YLHSFRZHEMHKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SGC-UBD253 is a chemical probe developed by the Structural Genomics Consortium in collaboration with Professor Mark Lautens at the University of Toronto. This compound is specifically designed to target the ubiquitin binding domain of histone deacetylase 6 (HDAC6). It binds potently to HDAC6 with a dissociation constant (KD) of 84 nanomolar and inhibits the interaction between HDAC6 and ISG15 with an effective concentration (EC50) of 1.9 micromolar .

Preparation Methods

The synthesis of SGC-UBD253 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. The synthetic route typically includes:

Chemical Reactions Analysis

SGC-UBD253 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the binding affinity and selectivity.

    Substitution: Substitution reactions can be used to replace specific functional groups with others, allowing for the exploration of structure-activity relationships.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SGC-UBD253 has a wide range of scientific research applications, including:

Mechanism of Action

SGC-UBD253 exerts its effects by binding to the ubiquitin binding domain of HDAC6, thereby inhibiting the interaction between HDAC6 and ISG15. This inhibition disrupts the deacetylation of microtubules and the transport of protein aggregates to the aggresome for degradation. The molecular targets involved include the zinc-finger domain of HDAC6 and the ubiquitin-like modifier ISG15 .

Comparison with Similar Compounds

SGC-UBD253 is unique in its high potency and selectivity for the ubiquitin binding domain of HDAC6. Similar compounds include:

    SGC-UBD253N: A closely related negative control with a KD of 32 micromolar, used to validate the specificity of this compound.

    Other HDAC6 inhibitors: Compounds targeting the catalytic domains of HDAC6, such as tubacin and ACY-1215, which inhibit HDAC6 activity through different mechanisms.

This compound stands out due to its specific targeting of the ubiquitin binding domain, providing a unique tool for studying the non-catalytic functions of HDAC6 .

Properties

Molecular Formula

C21H20ClN3O5

Molecular Weight

429.9 g/mol

IUPAC Name

3-[8-chloro-3-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-4-oxoquinazolin-2-yl]propanoic acid

InChI

InChI=1S/C21H20ClN3O5/c1-30-16-8-3-2-5-13(16)11-23-18(26)12-25-17(9-10-19(27)28)24-20-14(21(25)29)6-4-7-15(20)22/h2-8H,9-12H2,1H3,(H,23,26)(H,27,28)

InChI Key

YLHSFRZHEMHKAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=NC3=C(C2=O)C=CC=C3Cl)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.